Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy-
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Overview
Description
Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy- is a chemical compound with significant interest in various fields of scientific research. This compound features a propylamine backbone with a p-chlorophenyl thio group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy- typically involves the reaction of propylamine with p-chlorophenyl thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the p-chlorophenyl thio group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2-Aminothiazole derivatives: Widely studied for their therapeutic roles in various diseases.
Uniqueness
Propylamine, 3-((p-chlorophenyl)thio)-2-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
63744-52-5 |
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Molecular Formula |
C9H12ClNOS |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
1-amino-3-(4-chlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNOS/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
InChI Key |
DQNKXYAQQCITGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(CN)O)Cl |
Origin of Product |
United States |
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